Product packaging for Mephtetramine(Cat. No.:CAS No. 403860-66-2)

Mephtetramine

Cat. No.: B10765632
CAS No.: 403860-66-2
M. Wt: 189.25 g/mol
InChI Key: FTRWLSZFQILOOD-UHFFFAOYSA-N
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Description

Mephtetramine is a synthetic compound of significant interest in preclinical neurological and pharmacological research. Its primary research value lies in its characterized mechanism as a triple monoamine releaser, exhibiting activity at serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters. This multi-faceted action on key neurotransmitter systems makes it a valuable pharmacological tool for scientists investigating the complex interplay of monoamines in various CNS functions and disorders. Researchers utilize this compound in vitro and in vivo to model and study neurochemical pathways related to mood, reward, and motivation. Its well-defined profile allows for the exploration of monoamine dynamics, receptor interactions, and downstream signaling effects in controlled experimental settings. This product is provided exclusively for use in laboratory research and is not intended for human consumption or any diagnostic, therapeutic, or veterinary applications. All necessary handling and safety protocols must be strictly adhered to.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B10765632 Mephtetramine CAS No. 403860-66-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

403860-66-2

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H15NO/c1-13-8-10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10,13H,6-8H2,1H3

InChI Key

FTRWLSZFQILOOD-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC2=CC=CC=C2C1=O

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization

Synthetic Pathways of Mephtetramine

The primary route for synthesizing this compound is through a well-established organic reaction.

This compound can be synthesized via the Mannich reaction. nih.gov This is a three-component condensation reaction that involves an enolizable ketone, an aldehyde, and a primary or secondary amine. researchgate.netcaymanchem.com In the case of this compound, the synthesis involves the reaction of 1-tetralone (B52770) with paraformaldehyde and methylamine (B109427) hydrochloride. nih.gov The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then reacts with the enol form of the ketone. researchgate.net

Reactant/ProductChemical NameMolecular FormulaRole in Reaction
Reactant 1-TetraloneC₁₀H₁₀OEnolizable ketone
Reactant Paraformaldehyde(CH₂O)nFormaldehyde source
Reactant Methylamine hydrochlorideCH₅N·HClAmine source
Product This compoundC₁₂H₁₅NOβ-aminocarbonyl compound (Mannich base)

This table outlines the key components involved in the Mannich reaction for the synthesis of this compound.

Spectroscopic and Chromatographic Characterization Techniques

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. nih.gov These methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). researchgate.netcompoundchem.com The signal's intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal. researchgate.net For this compound, ¹H NMR and ¹³C NMR spectra would be used to confirm the connectivity of atoms within the molecule.

¹H NMR Data for this compound Specific chemical shift (δ) and coupling constant (J) data for this compound are not readily available in the public domain.

¹³C NMR Data for this compound Specific chemical shift (δ) data for this compound are not readily available in the public domain.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass-to-charge ratio (m/z). nih.gov In the electron ionization (EI) source, high-energy electrons bombard the sample, causing it to fragment in a reproducible manner. nih.gov The resulting fragmentation pattern is a "fingerprint" that can be used to identify the compound. nih.gov

Key GC-EIMS Fragments for this compound

m/z Interpretation
189 Molecular Ion [M]⁺
145 Fragment corresponding to the tetralone ion
129 Fragment from the loss of a water molecule from the tetralone ion (dihydronaphthalene ion)
91 Tropylium (B1234903) ion

This table presents the significant mass-to-charge ratios observed in the GC-EIMS analysis of this compound and their interpretation based on fragmentation patterns of similar compounds. researchgate.netnih.gov

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is another powerful analytical technique used for the analysis of complex mixtures. researchgate.net ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation. ddtjournal.com This allows for the determination of the molecular weight of the analyte. Further fragmentation can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to provide structural information. researchgate.net

LC-ESI-MS Data for this compound

Ion Type m/z
Precursor Ion [M+H]⁺ 190.1226
Product Ion 172.1121 ([M+H-H₂O]⁺)
Product Ion 145.0648
Product Ion 129.0699
Product Ion 105.0699
Product Ion 91.0544

This table summarizes the precursor and major product ions of this compound observed in LC-ESI-MS/MS analysis. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. organicchemistrydata.org This high level of accuracy is crucial for the unambiguous identification of unknown compounds and for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

HR-ESI-MS Data for this compound

Ion Measured m/z Calculated m/z Elemental Composition
[M+H]⁺ 190.1226 190.1232 C₁₂H₁₆NO⁺
Fragment 172.1121 172.1126 C₁₂H₁₄N⁺
Fragment 145.0648 145.0653 C₁₀H₉O⁺
Fragment 129.0699 129.0704 C₁₀H₉⁺
Fragment 91.0544 91.0548 C₇H₇⁺

This table presents the high-resolution mass spectrometry data for this compound, including the measured and calculated mass-to-charge ratios and the corresponding elemental compositions. researchgate.netnih.govcaymanchem.com

Infrared (IR) Spectroscopy for Compound Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. americanlaboratory.comvscht.cz When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. americanlaboratory.com An IR spectrum, which is a plot of absorbance or transmittance against wavenumber (typically in cm⁻¹), reveals a unique pattern of absorption bands that act as a molecular fingerprint. vscht.cz For the compound this compound, also known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, IR spectroscopy can be utilized to confirm the presence of its key structural features. drugsforum.infosigmaaldrich.com

The structure of this compound contains several distinct functional groups, each giving rise to characteristic absorption bands in the IR spectrum:

Carbonyl (C=O) Group: The tetralone moiety of this compound features a conjugated ketone. The stretching vibration of this C=O bond is expected to produce a strong and sharp absorption band. For α-tetralone, the parent structure, this peak appears around 1685 cm⁻¹. pg.edu.plnist.gov Conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone (typically 1715 cm⁻¹). pg.edu.pl

Amine (N-H) Group: As a secondary amine, this compound will exhibit a single N-H stretching vibration. This typically appears as a weak to medium intensity band in the region of 3350-3310 cm⁻¹. msu.eduorgchemboulder.com This is a key indicator for the presence of the secondary amine group, distinguishing it from primary amines which show two N-H stretch bands, and tertiary amines which show none. orgchemboulder.com

Aromatic and Aliphatic C-H Bonds: The molecule contains both sp²-hybridized carbons in the aromatic ring and sp³-hybridized carbons in the saturated portion of the tetralone ring and the methyl group. Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹ (around 3010-3100 cm⁻¹). vscht.cz In contrast, aliphatic C-H stretching vibrations give rise to stronger bands just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). vscht.czucla.edu

Aromatic C=C Bonds: The stretching vibrations within the benzene (B151609) ring typically result in several medium to weak absorptions in the 1450-1600 cm⁻¹ region. vscht.cz

C-N Bond: The stretching vibration of the C-N bond in aliphatic amines is generally found in the 1020-1250 cm⁻¹ range. msu.eduorgchemboulder.com

The combination of these characteristic peaks provides strong evidence for the structure of this compound during chemical characterization. The presence of a strong band around 1685 cm⁻¹, a single N-H stretch around 3330 cm⁻¹, and absorptions corresponding to both aromatic and aliphatic C-H bonds would be consistent with the assigned structure.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

This table outlines the predicted characteristic absorption bands for this compound based on its functional groups.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Type
~ 3310 - 3350Medium - WeakSecondary Amine (N-H)Stretch
~ 3010 - 3100WeakAromatic C-HStretch
~ 2850 - 2960Medium - StrongAliphatic C-HStretch
~ 1685StrongConjugated Ketone (C=O)Stretch
~ 1450 - 1600Medium - WeakAromatic C=CStretch
~ 1020 - 1250Medium - WeakAliphatic C-NStretch

Metabolism and Biotransformation Research

In Silico Metabolic Pathway Prediction

Predictive computational tools are instrumental in the early stages of metabolic research. nih.gov For mephtetramine, the MetaSite™ software has been utilized to forecast its metabolic pathways. nih.govresearchgate.net This type of software functions by predicting the most probable Sites of Metabolism (SoM) on a molecule. nih.gov It considers both the chemical reactivity of different positions on the compound and its interaction with the active sites of metabolizing enzymes, primarily the cytochrome P450 (CYP450) family. nih.gov

The software platform generates a list of potential metabolites and ranks them by likelihood of formation. nih.gov In the case of this compound, in silico analysis predicted a range of metabolites resulting from Phase I metabolic reactions. nih.govresearchgate.net This predictive approach serves as a critical starting point, guiding subsequent empirical studies by highlighting the metabolites most likely to be found in biological samples. nih.govconsensus.app The concordance between these predictions and in vivo findings demonstrates the utility of combining theoretical and experimental methods. researchgate.net

In Vitro Metabolism Studies

In vitro, or laboratory-based, studies provide a controlled environment to investigate metabolic processes using biological components.

Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 enzymes. nih.govnih.govresearchgate.net They are a widely used model to study the Phase I metabolism of chemical compounds. springernature.com Research on this compound has employed human microsomal liver extracts to identify potential metabolites. researchgate.net

An in vitro investigation using this model identified two major and three minor Phase I metabolites of this compound. researchgate.net The metabolic reactions observed included:

N-deethylation

N,N-deethylation

N-hydroxylation

De-esterification

The study further identified CYP2B6 and CYP2C19 as the primary enzymes responsible for catalyzing the formation of these metabolites. researchgate.net

Cultured human hepatocytes, including primary human hepatocytes (PHH) and cell lines like HepaRG, are considered highly predictive in vitro models because they contain a full complement of metabolic enzymes and closely mimic the environment of the human liver. nih.goveuropa.eu These models allow for the investigation of both Phase I and Phase II metabolic pathways. rsc.org While they represent a standard for characterizing drug metabolites and elucidating their biotransformation pathways, specific studies detailing the use of primary human hepatocytes or HepaRG cells for this compound metabolism were not identified in the reviewed literature. nih.govnih.gov

In Vivo Metabolism Studies in Preclinical Animal Models

In vivo studies, conducted in living organisms, are essential for understanding the complete metabolic profile of a compound.

The mouse, or murine model, is frequently used in preclinical metabolism studies to identify potential biomarkers of exposure. nih.govresearchgate.net For this compound, investigations have been performed using Institute of Cancer Research (ICR) mice. nih.gov Following administration of the compound, biological samples such as blood, urine, and hair were collected and analyzed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to identify the parent compound and its metabolites. nih.govresearchgate.netnih.gov

The results confirmed that this compound undergoes extensive metabolism. nih.gov While unmodified this compound was found in all sample types, a diverse range of metabolites was also detected. nih.govnih.gov In blood samples, dehydrogenated and demethylated-dehydrogenated metabolites were identified. researchgate.netconsensus.app In urine, ten main metabolites were detected, showcasing a variety of metabolic transformations. nih.govnih.gov In hair samples, only the demethylated metabolite was found alongside the parent compound. researchgate.net

The study demonstrated a strong correlation between the metabolites predicted by the in silico software and those detected in the murine model, particularly for the metabolites with the highest predicted likelihood of formation. nih.gov

Interactive Table of this compound Metabolites Identified in a Murine Model

The following table summarizes the primary metabolites of this compound found in urine samples from a murine model study. nih.gov

Metabolite IDMetabolic Reaction
M1Demethylation
M2Hydroxylation
M3Dehydrogenation
M4Keto-metabolite formation
M6Demethylation and Carbonylation
M7Demethylation and Dehydrogenation
M14Didehydrogenation
M19Dehydrogenation and Carbonylation

Identification of Primary and Secondary Metabolites in Biological Matrices

The biotransformation of this compound (MTTA) results in a range of metabolites that can be identified in various biological samples. Research, primarily conducted through in vivo experiments on murine models and analyzed with liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), has elucidated the metabolic profile of the compound. researchgate.netnih.govnih.gov

In blood samples, the detection of this compound and its metabolites is indicative of recent exposure. Analysis has shown that, in addition to the unchanged parent compound (MTTA), two key metabolites are typically present. nih.govunife.it LC-HRMS analysis successfully identified dehydrogenated and demethylated-dehydrogenated metabolites in blood. researchgate.netnih.gov

Table 1: this compound and its Metabolites Identified in Blood Samples

Compound Type
This compound (MTTA) Unmodified Parent Drug
Dehydrogenated-MTTA Metabolite
Demethylated-dehydrogenated-MTTA Metabolite

Data sourced from a 2021 study on this compound metabolism. nih.govunife.it

Urine analysis provides a broader window into the metabolism of this compound, revealing a more extensive array of metabolic products. nih.govunife.it Alongside the parent drug, a total of ten primary and secondary metabolites have been detected in murine urine samples. nih.govnih.gov Among the most significant are demethyl-MTTA and hydroxy-MTTA, which were found to be detectable for at least 30 hours after administration. nih.gov Other metabolites, such as dehydro-MTTA and various oxo-metabolites, were only detectable for a shorter period, approximately 4 hours post-administration. nih.gov

Table 2: Key Metabolites of this compound Identified in Urine Samples

Metabolite Name Abbreviation Detectability
Demethyl-MTTA M1 > 30 hours
Hydroxy-MTTA M2 > 30 hours
Dehydro-MTTA M3 ~ 4 hours
Oxo-MTTA M4 ~ 4 hours
Demethyl-dehydro-MTTA - ~ 4 hours
Demethyl-oxo-MTTA - ~ 4 hours
Didehydro-MTTA - ~ 4 hours
Dehydro-oxo-MTTA - ~ 4 hours

This table summarizes key findings from in vivo murine studies. nih.gov

Hair analysis offers a long-term retrospective window for detecting substance use. nih.govnih.govresearchgate.net In the case of this compound, its presence and the presence of its metabolites are significantly more limited compared to urine. nih.gov Studies have shown that only the parent compound, MTTA, and its primary metabolite, demethyl-MTTA, were detectable in hair samples. nih.govunife.it None of the other ten metabolites found in urine were identified in hair. nih.gov

Table 3: this compound and its Metabolite Identified in Hair Samples

Compound Type
This compound (MTTA) Unmodified Parent Drug
Demethyl-MTTA Metabolite

Findings based on analysis of hair from a murine model. nih.govnih.govunife.it

Delineation of Metabolic Pathways (e.g., Demethylation, Dehydrogenation, Phase I Reactions)

The biotransformation of this compound primarily involves Phase I metabolic reactions. nih.gov These reactions are catalyzed by enzyme families such as cytochrome P450 (CYP450) and Flavin-containing monooxygenase 3 (FMO3). nih.gov The main metabolic pathways identified for this compound include:

Demethylation: This process involves the removal of a methyl group from the molecule. nih.gov The N-demethylation of this compound leads to the formation of its most probable metabolite, demethyl-MTTA (M1). researchgate.net

Dehydrogenation: This reaction involves the removal of hydrogen atoms, leading to the formation of metabolites like dehydro-MTTA (M3). researchgate.netnih.gov

Hydroxylation: The addition of a hydroxyl group (-OH) to the molecule results in the creation of hydroxy-MTTA (M2). researchgate.netunife.it

Oxidation/Keto-formation: Further oxidation can occur, leading to the formation of keto-metabolites such as oxo-MTTA (M4). nih.govunife.it

These initial metabolites can then undergo further metabolic reactions, resulting in second-generation metabolites like demethyl-dehydro-MTTA and demethyl-oxo-MTTA. nih.gov For instance, the formation of oxo-MTTA can occur through different metabolic routes, including as a second-generation metabolite from hydroxy-MTTA or dehydro-MTTA. nih.gov

Concordance Assessments between In Silico and In Vivo Metabolic Data

Recent research has effectively combined computational (in silico) predictions with laboratory (in vivo) experiments to study this compound metabolism. researchgate.netnih.gov In silico studies utilize software to predict the likely metabolic fate of a compound, providing a theoretical framework that can guide in vivo research. zeclinics.commdpi.comresearchgate.net

A key study utilized MetaSite™ software, which predicts Phase I metabolic reactions mediated by CYP450 and FMO3 enzymes, to forecast the metabolites of this compound. nih.govunife.it These predictions were then compared with the results of in vivo experiments using a murine model. nih.gov The study reported a "good concordance" between the in silico predictions and the in vivo findings. nih.gov

The software predicted the formation of 20 potential metabolites. nih.gov Of these, nine were subsequently identified in the urine samples from the animal model. nih.gov Notably, the metabolites predicted to have the highest likelihood of formation by the software (designated M1 through M4) were all confirmed to be present in the biological samples. nih.gov For example, demethyl-MTTA (M1) was predicted as the most probable metabolite with a ranking of 83%, a finding that was confirmed in the in vivo analysis. researchgate.net Similarly, hydroxy-MTTA (M2) and dehydro-MTTA (M3) were both predicted with a 58% likelihood of formation and subsequently detected. unife.it

This successful combination of predictive software and experimental verification serves as a powerful tool for efficiently identifying the main metabolites of new psychoactive substances like this compound. researchgate.netnih.gov

Table 4: List of Chemical Compounds

Compound Name Abbreviation
This compound MTTA
Demethyl-mephtetramine Demethyl-MTTA / M1
Hydroxy-mephtetramine Hydroxy-MTTA / M2
Dehydro-mephtetramine Dehydro-MTTA / M3
Oxo-mephtetramine Oxo-MTTA / M4
Demethylated-dehydrogenated-mephtetramine Demethyl-dehydro-MTTA
Demethyl-oxo-mephtetramine Demethyl-oxo-MTTA
Didehydro-mephtetramine Didehydro-MTTA
Dehydro-oxo-mephtetramine Dehydro-oxo-MTTA
Cytochrome P450 CYP450

Pharmacological Investigations and Mechanism of Action Research

Monoamine Transporter System Interactions

The primary mechanism for many psychostimulant compounds involves interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) from the synaptic cleft. nih.gov Research suggests that mephtetramine's effects are likely mediated through interactions with this system, similar to other synthetic cathinones. nih.gov

In vivo studies in animal models suggest that this compound may inhibit the serotonin transporter (SERT). nih.gov This inhibition would lead to an increased serotonergic tone in the brain. nih.gov The potential for this compound to act on the serotonin transporter molecule is a key area of interest for researchers seeking to understand its specific effects. drugsforum.info For instance, certain behavioral responses observed in preclinical models, such as altered visual object responses, could potentially be explained by the activation of serotonin 5-HT2 receptors, which may be a downstream effect of increased synaptic serotonin due to SERT inhibition. nih.gov

While direct and conclusive research on this compound's specific dopamine reuptake inhibitor (DRI) activity is scarce, its classification as a synthetic cathinone (B1664624) provides a basis for investigation. nih.govdrugsforum.info Dopamine reuptake inhibitors function by blocking the action of the dopamine transporter (DAT), which increases the extracellular concentration of dopamine and enhances dopaminergic neurotransmission. wikipedia.org

This compound's effects have been compared to those of other cathinones like mephedrone (B570743), which is known to interact with monoamine transporters in a manner similar to cocaine and MDMA, both of which have effects on the dopamine system. nih.govfrontiersin.org Although not yet confirmed through specific studies on this compound, it is hypothesized that it may trigger dopamine re-uptake inhibition. drugsforum.info An intact and functional dopamine uptake site is considered necessary for the neurotoxic effects of some stimulant drugs. nih.gov

Direct Ligand Binding Studies

Direct ligand binding studies are crucial for determining the affinity and efficacy of a compound at specific receptor sites. drughunter.com Such studies involve using radiolabeled compounds to measure how strongly a drug binds to a target receptor. nih.gov

There is a lack of published in vitro studies that specifically profile the binding affinity of this compound at various serotonin receptor subtypes. nih.govdrugsforum.info However, indirect evidence from preclinical studies suggests potential interactions. As noted, certain behavioral effects in mice have been hypothetically linked to the activation of 5-HT2 receptors. nih.gov Researchers have suggested that in vitro experiments, such as placing this compound on a synthetic membrane with integrated serotonin receptors, would be valuable to fully measure and profile its efficacy and affinity. drugsforum.info

Neurochemical Effects in Preclinical Animal Models

Preclinical studies using animal models are essential for characterizing the pharmaco-toxicological effects of new psychoactive substances. nih.gov A comprehensive study in CD-1 male mice investigated the effects of this compound administration across a range of doses. nih.govunife.it

This compound has been evaluated in mice to determine its effects on sensorimotor responses, physiological parameters, and motor activity. nih.gov The findings indicate that it induces distinct changes in the central nervous system. nih.govresearchgate.net

Systemic administration of this compound resulted in a dose-dependent reduction in visual placing responses and an inhibition of the acoustic startle reflex at the highest dose tested. nih.govunife.it Physiological parameters were also affected, with the highest dose causing a significant decrease in breath rate and core body temperature. nih.govunife.it

The effect on motor activity was complex. In a mobility time test, the highest dose of this compound (30 mg/kg) induced a biphasic effect, with an initial decrease in spontaneous motor activity followed by an increase. nih.gov A similar biphasic effect was observed in the number of steps taken. unife.it The table below summarizes the key findings from these preclinical evaluations.

Test ParameterDose Range (mg/kg, i.p.)Observed Effect in MiceCitation
Visual Placing Response0.1 - 30Dose-dependent reduction in response. unife.it
Acoustic Reflex30Decrement in acoustic reflex at the highest dose. nih.gov
Breath Rate1 - 30Slight reduction at intermediate doses; ~30% reduction at the highest dose. unife.it
Core Temperature0.1 - 30Decrease in temperature observed. nih.gov
Spontaneous Motor Activity (Mobility Time)30Biphasic effect: initial ~40% decrease, followed by a ~40% increase. nih.gov
Motor Performance (Number of Steps)30Biphasic effect: initial decrease followed by an increase. unife.it
Grip Strength0.1 - 30No significant effect observed. nih.gov

Assessment of Sensorimotor and Physiological Reflex Modulation

Research into the pharmacological effects of this compound (MTTA) has revealed its capacity to modulate sensorimotor and physiological reflexes in animal models. A key study investigating the effects of repeated intraperitoneal administration of MTTA in mice (0.1–30 mg/kg) highlighted significant alterations in both sensory responses and physiological parameters. nih.gov

A dose-dependent inhibition of visual and acoustic reflexes was observed. nih.gov Systemic administration of MTTA at doses of 1 and 10 mg/kg induced a transient inhibition of the visual placing response, with the highest dose of 30 mg/kg causing a profound and prolonged inhibition of this reflex. nih.gov Similarly, the visual object response was reduced by approximately 18% at the 30 mg/kg dose and by about 12% at the 10 mg/kg dose within the first five minutes of the experiment. nih.gov

In terms of physiological reflexes, this compound demonstrated a notable impact on respiratory rate and core body temperature. nih.gov The highest dose of 30 mg/kg resulted in a roughly 30% reduction in the breath rate during the initial three hours of observation. nih.gov Intermediate doses of 1 and 10 mg/kg also caused a slight, transient decrease in respiratory rate. nih.gov Furthermore, the 30 mg/kg dose of MTTA induced an immediate and significant drop in core body temperature of approximately 4°C, which gradually returned to baseline levels after 50 minutes. nih.gov Lower doses did not produce significant effects on core temperature. nih.gov

These findings suggest that this compound can induce significant, albeit transient, alterations in sensory perception and fundamental physiological functions. The modulation of these reflexes points towards the compound's interaction with central nervous system pathways that regulate these processes.

Table 1: Effects of this compound (MTTA) on Sensorimotor and Physiological Reflexes in Mice

Dose (mg/kg, i.p.) Visual Placing Response Visual Object Response Breath Rate Core Body Temperature
1 Transient inhibition (~50%) No significant effect Slight, transient reduction No significant effect
10 Transient inhibition (~60%) Mild reduction (~12% in first 5 min) Slight, transient reduction No significant effect
30 Deep and prolonged inhibition Reduction (~18% in first hour) Reduction (~30% in first 3 hours) Immediate drop (~4°C)

Data sourced from a study on the pharmaco-toxicological effects of MTTA in mice. nih.gov

Comparative Pharmacological Profiling with Structurally Related Cathinones

Analogous Activity Comparisons with Buphedrone (B1655700) and Mephedrone

This compound's structural similarity to other synthetic cathinones, such as buphedrone and mephedrone, has prompted comparative pharmacological analyses to understand its relative activity. These comparisons often focus on their effects on locomotor activity and their interactions with monoamine transporters, which are key to their psychostimulant properties.

A more quantitative comparison can be made by examining their interactions with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Research has shown that buphedrone preferentially inhibits the uptake of norepinephrine and dopamine. nih.gov In contrast, mephedrone acts as a potent inhibitor of both norepinephrine and serotonin transporters, with a lesser effect on the dopamine transporter. nih.gov

One study provided the following half-maximal inhibitory concentrations (IC50) for buphedrone and mephedrone at the human monoamine transporters:

Table 2: Comparative Monoamine Transporter Inhibition (IC50, µM)

Compound DAT NET SERT
Buphedrone 2.8 0.44 >10
Mephedrone 5.9 1.9 19.3

Data represents the concentration of the compound required to inhibit 50% of the transporter activity. nih.govnih.gov

Genotoxicity and Mutagenicity Research

In Vitro Genotoxicity Assessment Methodologies

The evaluation of mephtetramine's genotoxic potential has primarily utilized the in vitro mammalian cell micronucleus (MN) test. mdpi.comoup.comresearchgate.net This assay is a well-established method for detecting both structural and numerical chromosomal aberrations. mdpi.comoup.comresearchgate.net Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. nih.gov Their presence serves as a biomarker for genotoxic events. oup.com

The choice of cell line is crucial for the relevance and sensitivity of the assay. Human lymphoblastoid TK6 cells are frequently used for this purpose as they are of human origin, have a stable karyotype, and possess a functional p53 protein, which is important for DNA repair and cell cycle regulation. nih.govnih.gov This makes them a more physiologically relevant model compared to some other cell lines that may have deficiencies in these pathways. nih.gov

The in vitro MN test protocol for assessing this compound, in line with OECD guideline 487, involves several key steps. oup.comnih.gov TK6 cells are cultured and exposed to a range of concentrations of the test substance. nih.gov The exposure can be short-term (e.g., 3-4 hours), often followed by a recovery period (e.g., 23 hours) to allow for the expression of any induced chromosomal damage during cell division. oup.comresearchgate.netevotec.com Long-term or continuous exposure (e.g., 26-27 hours), corresponding to approximately 1.5 to 2 normal cell cycles for TK6 cells, is also performed to provide a more comprehensive assessment. oup.comnih.gov

Following the exposure period, the cells are harvested. researchgate.net To specifically identify and quantify micronuclei, various staining and analysis techniques can be employed. Flow cytometry is a modern, high-throughput method that allows for the rapid and objective analysis of a large number of cells. evotec.comevotec.com This technique uses fluorescent dyes to stain the nuclear material, and it can differentiate micronuclei from the main nuclei based on size and fluorescence intensity. evotec.comevotec.com This automated approach helps to reduce the subjectivity and labor-intensiveness associated with traditional microscopic scoring. nih.gov

Before evaluating genotoxicity, it is essential to determine the cytotoxicity of the substance to ensure that the observed genotoxic effects are not merely a consequence of high levels of cell death. oup.com The OECD guideline 487 stipulates that the highest concentration tested for genotoxicity should not induce more than a 55 ± 5% reduction in cell viability or proliferation. oup.comnih.gov

Cytotoxicity can be assessed using various methods. For instance, cell viability can be measured by assays that detect membrane integrity, such as those using 7-aminoactinomycin D (7-AAD), a fluorescent dye that only enters cells with compromised membranes. nih.gov Cytostatic effects, which are inhibitions of cell proliferation, are evaluated by measuring the relative population doubling (RPD) of the treated cells compared to control cultures. oup.com

Apoptosis, or programmed cell death, is another important endpoint to consider. nih.gov Assays using Annexin V, a protein that binds to phosphatidylserine (B164497) on the surface of apoptotic cells, in conjunction with a viability dye like 7-AAD, can distinguish between viable, apoptotic, and necrotic cells. nih.govnih.gov In studies on this compound, a statistically significant increase in apoptosis was observed in TK6 cells after a 3-hour treatment at a concentration of 75 µM without metabolic activation. nih.gov However, with longer exposure (26 hours), a significant increase in apoptosis was seen at a lower concentration of 50 µM. nih.gov

Evaluation of Chromosomal Aberrations

The primary endpoint of the in vitro MN test is the frequency of micronucleated cells, which is a direct measure of chromosomal aberrations. mdpi.comoup.comresearchgate.net Research on this compound in TK6 cells has shown its capacity to induce such damage. mdpi.comoup.comresearchgate.net

In one study, short-term (3-hour) treatment with this compound without metabolic activation led to a near doubling of the micronuclei frequency at a concentration of 75 µM, although this increase was not statistically significant. oup.comresearchgate.net However, a more comprehensive evaluation involving a long-term (26-hour) exposure to this compound demonstrated a statistically significant increase in the frequency of micronuclei at a concentration of 50 µM. mdpi.comoup.comresearchgate.net This finding confirms that this compound has the potential to cause chromosomal aberrations in human cells in vitro. oup.com

Genotoxicity of this compound in TK6 Cells (Long-Term Exposure)

Concentration (µM)Micronuclei Frequency (Fold Increase vs. Control)Statistical Significance
0 (Control)1.0-
35~1.5Not Significant
50>2.0Significant

Note: This table is a representation of findings described in the text. mdpi.comoup.comresearchgate.net The exact fold increases are approximated based on graphical data from the source.

Role of Exogenous Metabolic Activation (S9 Mix) in Genotoxic Potential

Many substances are not genotoxic themselves but can be converted into genotoxic metabolites by enzymes in the body, primarily in the liver. oup.comnih.gov To mimic this in vitro, a rat liver homogenate fraction, known as S9 mix, is often added to the cell cultures. oup.comnih.gov This mix contains a variety of metabolic enzymes, including cytochrome P450s, and necessary cofactors. nih.gov

In the genotoxicity assessment of this compound, the inclusion of the S9 mix was a critical component of the experimental design to evaluate the effect of its potential metabolites. mdpi.comoup.comresearchgate.net Interestingly, in the short-term (3-hour) exposure studies, while there was a slight increasing trend in micronuclei frequency at all tested concentrations in the presence of the S9 mix, no statistically significant increase was detected. mdpi.comoup.comresearchgate.net Furthermore, the cytotoxic, cytostatic, and apoptotic effects of this compound were found to be less pronounced in the presence of the S9 mix. oup.com This suggests that the metabolic activation process may lead to the detoxification of this compound into less harmful metabolites rather than its activation into more genotoxic forms. oup.com

Comparative Analysis of Genotoxic Profiles with Other Synthetic Cathinones

The genotoxic potential of this compound can be better understood when compared to other structurally related synthetic cathinones. While comprehensive comparative studies are limited, research on individual cathinones provides some context.

For instance, studies on 3-methylmethcathinone (3-MMC) and 4-methylethcathinone (4-MEC) have shown that both compounds can induce DNA damage in human-derived buccal cells, as detected by the single-cell gel electrophoresis (comet) assay. mdpi.comoup.com Notably, 3-MMC also caused a significant increase in the frequency of micronuclei, indicating its potential to induce both structural and chromosomal aberrations. mdpi.comoup.com In contrast, 4-MEC did not show a significant increase in micronuclei under the same conditions. mdpi.com Neither compound was found to be mutagenic in the bacterial reverse mutation (Ames) test. mdpi.comoup.com The addition of an S9 mix did not increase the DNA-damaging effects of 3-MMC and 4-MEC; in fact, a slight reduction in genotoxicity was observed. mdpi.com

Mephedrone (B570743) (4-methylmethcathinone) , a well-known synthetic cathinone (B1664624), has been reported to have neurotoxic effects, and some studies suggest it can damage DNA. nih.govnps-info.orgwikipedia.org Similarly, mexedrone has been shown to cause a significant increase in micronuclei frequency in TK6 cells, both with and without metabolic activation. mdpi.com In contrast, α-PVP and α-PHP did not show mutagenic activity in the absence of S9 mix, but their metabolites, produced in the presence of S9, did induce a significant increase in micronuclei frequency. mdpi.com

Specific genotoxicity data for buphedrone (B1655700) (α-methylamino-butyrophenone) and ethcathinone are not as readily available in the scientific literature. However, studies on the hepatotoxicity of buphedrone have been conducted, which is relevant as the liver is a primary site of metabolic activation. nih.gov

Comparative Genotoxicity of Selected Synthetic Cathinones

CompoundIn Vitro Micronucleus Test ResultEffect of S9 Metabolic Activation
This compoundPositive (long-term exposure) mdpi.comoup.comresearchgate.netNo increase in genotoxicity observed mdpi.comoup.comresearchgate.net
3-MMCPositive mdpi.comoup.comNo increase in genotoxicity observed mdpi.com
4-MECNegative mdpi.comNo increase in genotoxicity observed mdpi.com
MexedronePositive mdpi.comPositive mdpi.com
α-PVPNegative mdpi.comPositive (metabolites are genotoxic) mdpi.com
α-PHPNegative mdpi.comPositive (metabolites are genotoxic) mdpi.com
BuphedroneData not availableData not available
EthcathinoneData not availableData not available

This table summarizes findings from various studies and indicates where data is not publicly available.

This comparative view suggests that while many synthetic cathinones exhibit genotoxic potential, the specific mechanisms and the role of metabolism can vary significantly between different compounds within this class. The ability of this compound to induce chromosomal damage, particularly with prolonged exposure, underscores the importance of continued research into the long-term health consequences of this and other novel psychoactive substances. oup.com

Advanced Analytical Methodologies for Forensic and Research Applications

High-Resolution Mass Spectrometry (HRMS) in Biological Matrix Analysis

High-resolution mass spectrometry (HRMS) has become an indispensable tool in the analysis of NPS, offering high selectivity and sensitivity, which are crucial for the unambiguous identification of compounds in complex biological samples. zeptometrix.com Its ability to provide accurate mass measurements allows for the determination of elemental compositions, a key feature in identifying unknown substances and their metabolites.

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for the analysis of mephtetramine and its metabolites in biological specimens. unife.itnih.gov A validated LC-HRMS method has been developed for the determination of this compound in blood, urine, and hair. unife.it This methodology typically involves a liquid chromatography system for the separation of the analytes, coupled to a high-resolution mass spectrometer, such as a benchtop Orbitrap instrument, for detection and identification. unife.itnih.govresearchgate.netresearchgate.net

In a notable study, an LC-HRMS method was established using a Thermo ULTIMATE 3000 system with an Acclaim RSLC 120 C18 analytical column. unife.it The mass spectrometer used was a Thermo single-stage Orbitrap (Exactive) MS system with a heated electrospray ionization (HESI) source. unife.it The chromatographic run time was 14.5 minutes per analysis. researchgate.net This approach allows for the effective separation and subsequent identification of this compound and its metabolites based on their accurate masses and fragmentation patterns. unife.itnih.govresearchgate.netresearchgate.net The development of such methods is crucial for metabolism studies and for setting up analytical procedures that can target the main metabolites of the drug. nih.gov

A critical aspect of forensic and clinical analysis is the quantification of the parent drug and its metabolites to understand the extent of exposure. The LC-HRMS method for this compound has been validated for quantitative purposes, establishing key parameters such as the limit of detection (LOD) and limit of quantification (LOQ) in different biological matrices. unife.it

In one study, the validation of the LC-HRMS method yielded the following results:

MatrixLODLOQLinearity Range
Blood2 ng/mL5 ng/mL5–200 ng/mL
Urine1 ng/mL2 ng/mL5–200 ng/mL
Hair0.05 ng/mg0.2 ng/mg0.2–2 ng/mg

This validated method allows for the precise and accurate measurement of this compound concentrations in seized samples and biological specimens.

Metabolism studies have led to the identification of several this compound metabolites. In blood samples, dehydrogenated and demethylated-dehydrogenated metabolites were identified alongside the unchanged this compound. unife.itnih.govresearchgate.netresearchgate.net In urine, a total of ten main metabolites were detected in addition to the parent compound. unife.itnih.govresearchgate.netresearchgate.net In hair samples, only demethyl-MTTA was found along with this compound. unife.itnih.govresearchgate.netresearchgate.net The identification of these metabolites is vital as they can serve as biomarkers of exposure, even when the parent compound is no longer detectable.

Biological MatrixParent Compound DetectedIdentified Metabolites Detected
BloodThis compound (MTTA)Dehydrogenated MTTA, Demethylated-dehydrogenated MTTA
UrineThis compound (MTTA)Ten main metabolites
HairThis compound (MTTA)Demethyl-MTTA

Utilization of this compound as a Reference Standard in Analytical Catalogues

The accurate identification and quantification of this compound in forensic and research settings are dependent on the availability of high-purity analytical reference standards. drugsforum.info These standards are crucial for method validation, calibration, and quality control. bioscience.co.uk Several chemical suppliers offer this compound as an analytical reference standard, often in the form of its hydrochloride salt.

Companies such as Cayman Chemical and ZeptoMetrix provide this compound hydrochloride for research and forensic applications. zeptometrix.comcaymanchem.com Cayman Chemical, for instance, offers MTTA (hydrochloride) as an analytical reference standard with a purity of ≥98%. caymanchem.com These standards are intended for use in analytical techniques like Gas Chromatography-Mass Spectrometry (GC/MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) analysis. drugsforum.info The availability of certified reference materials (CRMs) and reference materials (RMs) manufactured under ISO/IEC 17025 and ISO 17034 ensures traceability and reliability for laboratories that require validated standards. bioscience.co.uk

Development of High-Throughput Analytical Platforms for Emerging Novel Psychoactive Substances (NPS)

The rapid proliferation of NPS necessitates the development of high-throughput screening (HTS) platforms that can quickly and efficiently analyze a large number of samples for a wide range of compounds. nih.gov HTS is a key component in the discovery process, enabling the investigation of hundreds of thousands of compounds per day. nih.govnih.govresearchgate.net These platforms often utilize automated robotic systems and advanced data processing to accelerate the early stages of drug discovery and toxicological screening. youtube.com

The development of analytical methods for the identification of new drugs and their metabolites is extremely useful for detecting NPS in biological specimens. nih.gov High-throughput methods are invaluable for understanding the true extent of NPS use and their associated toxicities. nih.govnih.gov While specific HTS platforms explicitly designed for this compound are not extensively detailed in the literature, the compound is often included in broader screening panels for NPS. These platforms typically employ techniques like LC-MS/MS or LC-HRMS to screen for hundreds of different substances in a single analytical run. The principles of HTS, including automated sample preparation, rapid analysis, and sophisticated data processing, are directly applicable to the challenge posed by this compound and other emerging NPS. nih.govnih.govresearchgate.net

Environmental Research and Occurrence

Detection and Identification in Aquatic Environments

The presence of mephtetramine in aquatic ecosystems has been confirmed through environmental monitoring studies. One notable study identified this compound as one of the most abundant non-polymeric compounds in water samples from the San Leandro Bay, indicating its release into and persistence in this aquatic environment. wiley.com

The analytical techniques employed for the detection and quantification of this compound and similar emerging contaminants in environmental matrices are highly sophisticated. The primary methods involve chromatographic separation coupled with mass spectrometric detection.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This is a powerful and widely used technique for the analysis of this compound in biological samples, and its application is directly transferable to environmental samples like water and wastewater. helsinki.finih.govcopernicus.org LC-HRMS allows for the separation of complex mixtures and provides high-resolution mass data, enabling the accurate identification and quantification of the parent compound and its metabolites. helsinki.finih.govcopernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is more common for non-volatile and thermolabile compounds like this compound, GC-MS can also be used, sometimes requiring a derivatization step to increase the volatility of the target analyte. helsinki.fi

Sample preparation is a critical step in the analysis of environmental samples due to the complexity of the matrices and the often low concentrations of contaminants. Common techniques include:

Solid-Phase Extraction (SPE): This is a predominant method for extracting and concentrating compounds like this compound from water samples. copernicus.org Various sorbents can be used to effectively isolate the analyte of interest from the sample matrix. copernicus.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is another sample preparation method that can be applied, particularly for solid or semi-solid samples, involving an extraction and clean-up step. nih.gov

Interactive Table: Analytical Methods for this compound Detection

Analytical TechniqueSample TypeKey FeaturesReference
LC-HRMSBiological (Urine, Blood, Hair), WaterHigh sensitivity and selectivity, enables identification of metabolites. helsinki.finih.govcopernicus.org
GC-MSWater, Solid SamplesSuitable for volatile compounds; may require derivatization for this compound. helsinki.fi

Studies on Environmental Fate and Degradation Pathways

There is currently a significant lack of direct research on the environmental fate and specific degradation pathways of this compound through processes such as hydrolysis, photolysis, and biodegradation in aquatic environments. However, insights into its potential environmental transformation can be inferred from studies on its metabolism in biological systems and the known degradation pathways of structurally related compounds.

Metabolic Transformation as a Proxy for Environmental Degradation

A study on the metabolism of this compound in mice identified ten main metabolites in urine, providing valuable information on potential transformation products that could occur in the environment. helsinki.fi The identified metabolic reactions include:

N-Demethylation: The removal of a methyl group from the amine. helsinki.fi

Hydroxylation: The addition of a hydroxyl group to the molecule. helsinki.fi

Dehydrogenation: The removal of hydrogen atoms, leading to the formation of double bonds. helsinki.fi

Carbonylation/Oxidation: The formation of keto-metabolites. helsinki.fi

Combined Reactions: The occurrence of multiple transformations, such as demethylation followed by dehydrogenation. helsinki.fi

These metabolic pathways suggest that similar enzymatic or microbial degradation processes could occur in wastewater treatment plants and natural aquatic environments, leading to the formation of various transformation products.

Inferred Environmental Degradation Pathways

Based on the chemical structure of this compound (a γ-aminoketone) and the behavior of similar compounds, the following degradation pathways can be postulated:

Biodegradation: As a compound containing carbon and nitrogen, this compound is likely susceptible to microbial degradation in environments with active microbial populations, such as wastewater treatment plants and sediments. Bacteria and fungi can utilize organic compounds as a source of nutrients, leading to their breakdown. nih.govnih.gov The metabolic transformations observed in mice are likely to be mirrored to some extent by microbial degradation in the environment.

Photodegradation: The presence of a carbonyl group and an aromatic ring suggests that this compound may undergo photodegradation when exposed to sunlight in surface waters. This process can occur directly, through the absorption of UV light by the molecule itself, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals and singlet oxygen. nih.govnih.gov

Hydrolysis: The stability of the amine and ketone functional groups in this compound suggests that hydrolysis under typical environmental pH conditions may not be a rapid degradation pathway. However, the imine intermediates that can be formed from aminoketones can be susceptible to hydrolysis. nih.govmasterorganicchemistry.com

Interactive Table: Potential Transformation Products of this compound

Transformation ProductProposed Formation PathwayReference (based on metabolism)
Demethyl-mephtetramineN-Demethylation helsinki.fi
Hydroxy-mephtetramineHydroxylation helsinki.fi
Dehydro-mephtetramineDehydrogenation helsinki.fi
Oxo-mephtetramineCarbonylation/Oxidation helsinki.fi
Demethyl-dehydro-mephtetramineN-Demethylation and Dehydrogenation helsinki.fi
Demethyl-oxo-mephtetramineN-Demethylation and Carbonylation helsinki.fi
Didehydro-mephtetramineDouble Dehydrogenation helsinki.fi
Dehydro-oxo-mephtetramineDehydrogenation and Carbonylation helsinki.fi

Table of Mentioned Chemical Compounds

Challenges and Future Directions in Mephtetramine Research

Addressing Knowledge Gaps in the Scientific Literature

A primary challenge in mephtetramine research is the scarcity of comprehensive scientific data. nih.govnih.govnih.gov As a stimulant NPS with a structure similar to cathinones, this compound's toxicological and pharmacodynamic properties are not yet fully understood. nih.gov Initial studies and anecdotal reports suggest it may possess stimulant and potentially hallucinogenic effects, but robust preclinical data are lacking. frontiersin.org The available literature is limited, with only a few studies investigating its metabolism and potential genotoxicity. nih.govnih.gov This information deficit creates difficulties for clinicians, toxicologists, and regulatory bodies in assessing its potential for harm and developing effective screening and intervention strategies. mdpi.comresearchgate.net Future research must prioritize closing these knowledge gaps through systematic in vitro and in vivo studies to build a comprehensive scientific profile of this compound.

Advancements in Preclinical and In Vitro Research Methodologies

The dynamic nature of the NPS market necessitates the development and implementation of advanced, rapid, and human-relevant research methodologies. clinicallab.com Traditional animal testing is often slow, costly, and can present ethical concerns, making it challenging to keep pace with the emergence of new compounds like this compound. nih.gov

Integration of New Approach Methodologies (NAMs) in Toxicology

New Approach Methodologies (NAMs) offer a paradigm shift in toxicology, moving away from a heavy reliance on animal models toward more predictive, human-relevant systems. nih.gov NAMs encompass a range of in vitro, in silico, and in chemico methods that can provide faster and more mechanistically informative data on a substance's potential toxicity. nih.govnih.gov The integration of NAMs is crucial for the efficient and ethical evaluation of NPS like this compound. nih.gov These approaches can help to prioritize substances for further investigation, guide the development of more targeted in vivo studies, and ultimately improve the scientific basis for risk assessment. nih.gov

Development of In Silico and Human-Relevant In Vitro Models

The development of sophisticated in silico and human-relevant in vitro models is a cornerstone of modern toxicology and is particularly well-suited for studying NPS. rsc.org In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the potential toxicity of a compound based on its chemical structure, even before it is synthesized. rsc.org For this compound, in silico tools have already been employed to predict its metabolic pathways. nih.govresearchgate.net

Human-relevant in vitro models, such as those using human cell lines, offer a more biologically relevant system for studying the effects of substances like this compound. frontiersin.org For example, human neuronal cell lines like SH-SY5Y can be used to assess neurotoxicity, while human liver models such as HepaRG cells can provide insights into metabolism and hepatotoxicity. nih.govfrontiersin.org More advanced 3D models, including organoids and spheroids, can recapitulate the complex cellular interactions and architecture of human tissues, offering even greater predictive power for assessing the potential harms of this compound. nih.gov The use of human umbilical cord-derived mesenchymal stem cells to generate neuronal-like cells is another promising avenue for developmental neurotoxicity testing. nih.gov

Refinement of Predictive Models for Pharmacological Activity and Biotransformation

Predictive computational models are becoming increasingly important in the early stages of drug discovery and toxicology. arxiv.org For this compound, the refinement of these models is essential for understanding both its desired effects and its potential for harm. While in silico tools like MetaSite™ have been successfully used to predict the metabolic fate of this compound, there is a need to develop and refine models that can also predict its pharmacological activity. nih.govresearchgate.net This includes predicting its binding affinity for various receptors and transporters in the central nervous system.

The integration of machine learning and artificial intelligence into these models holds significant promise for improving their predictive accuracy. numberanalytics.com By training these models on large datasets of chemical structures and their corresponding biological activities, it may be possible to develop robust in silico tools that can rapidly screen new compounds like this compound for potential psychoactive and toxic effects.

Consideration of Species-Specific Metabolic Differences in Translational Research

A significant challenge in translational research is the potential for species-specific differences in drug metabolism, which can limit the predictive value of animal models for human outcomes. nih.govrug.nl The way a substance is metabolized can significantly influence its toxicity and pharmacological effects. rug.nl For synthetic cathinones closely related to this compound, such as mephedrone (B570743), notable species-specific differences in metabolism have been observed between rats and humans. mdpi.com For instance, the major metabolite of mephedrone in rats is nor-mephedrone, while in humans it is 4-hydroxytolylmephedrone. nih.gov

Given that this compound research has so far relied on in vivo studies in mice, it is crucial to consider that the metabolic profile observed in this model may not fully translate to humans. nih.gov Future research should aim to characterize the metabolism of this compound using human-derived in vitro systems, such as human liver microsomes, to identify human-specific metabolites and better predict its effects in humans. mdpi.comresearchgate.net

Elucidation of Comprehensive Neurochemical and Pharmacological Mechanisms

A fundamental goal of this compound research is to elucidate its comprehensive neurochemical and pharmacological mechanisms of action. As an atypical cathinone (B1664624), it is presumed to interact with monoamine transporters, such as those for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), which are common targets for psychostimulant drugs. nih.govdrugsforum.infoucsd.edunih.gov Initial hypotheses suggest that this compound may act on the serotonin transporter or directly on serotonin receptors. frontiersin.org The interaction of amphetamine-like substances with the vesicular monoamine transporter (VMAT) is another important mechanism to consider, as it can lead to the release of neurotransmitters from synaptic vesicles. nih.govresearchgate.net

Future in vitro studies using cells expressing human monoamine transporters are needed to characterize this compound's potency as an inhibitor or substrate at these sites. nih.govfrontiersin.org Such studies can help to classify its pharmacological profile as, for example, more cocaine-like (a reuptake inhibitor) or amphetamine-like (a releasing agent). nih.gov Understanding these fundamental mechanisms is essential for predicting its psychoactive effects, abuse liability, and potential for neurotoxicity.

Contributions of Research Findings to Public Health and Regulatory Science

Research into novel psychoactive substances (NPSs) like this compound (MTTA) is fundamental to addressing the public health emergencies they can create. nih.gov The scientific investigation of such compounds provides the evidence base necessary for public health officials and regulatory bodies to make informed decisions. Studies on this compound have yielded critical data in the areas of toxicology, metabolism, and pharmacology, which directly inform public health strategies and regulatory frameworks designed to mitigate the risks associated with NPSs.

The emergence of NPS is a global phenomenon, characterized by a dynamic market that continuously introduces new substances to circumvent legal controls. nih.govnih.gov This poses a significant challenge for forensic and clinical toxicology laboratories. Research that identifies this compound and its metabolic byproducts in biological samples is a cornerstone of regulatory science. nih.gov By developing robust analytical methods, authorities can accurately detect this compound use, monitor its prevalence in the population, and understand its toxicological profile. researchgate.net

Metabolism studies are particularly vital. Research combining in silico predictions with in vivo experiments in murine models has successfully identified the primary metabolites of this compound. nih.govnih.gov This knowledge is crucial for developing high-throughput screening methods capable of detecting exposure even after the parent compound has been eliminated from the body. unife.it The identification of specific metabolites in various biological matrices, such as blood, urine, and hair, provides forensic experts with the necessary biomarkers for confirmation of use. nih.govnih.gov

Pharmaco-toxicological research further contributes to public health by characterizing the potential harms of this compound. Preclinical studies in animal models have documented its effects on the body. For instance, research has shown that this compound can induce changes in motor activity, alter sensory reflexes, and cause transient physiological effects related to body temperature and respiratory rate. nih.govresearchgate.net Furthermore, investigations have revealed potential organ toxicity, with histological changes observed in the heart, kidney, and liver of mice following repeated administration. nih.govresearchgate.net

Table 2: Selected Pharmaco-Toxicological Findings of this compound in Murine Models

Parameter Observed Effect Reference(s)
Motor Activity Showed both dose-dependent increases and biphasic effects depending on the specific test conducted. nih.govresearchgate.net
Sensory Function Inhibition of visual and acoustic reflexes. nih.gov
Physiological State Transient decrease in breath rate and core body temperature. nih.govmdpi.com
Organ Histology Induced histological changes in heart, kidney, and liver samples, indicating potential toxicity. nih.govresearchgate.net

A critical area of research for public health is genotoxicity, which assesses a substance's potential to damage genetic material. A study on this compound's effects on human TK6 cells found that long-term exposure (26 hours) at a concentration of 50 µM resulted in a statistically significant increase in the frequency of micronuclei. nih.gov Such findings are vital for regulatory science as they point to potential long-term health risks, including carcinogenicity, and provide a scientific basis for classifying the substance's hazard level.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.